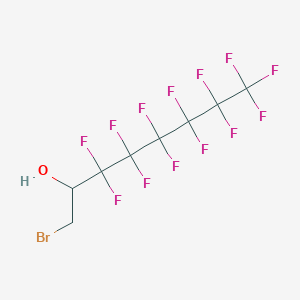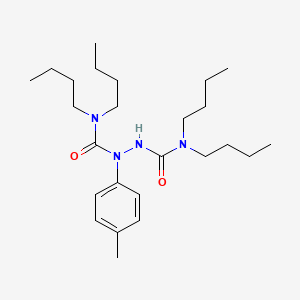
N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of butyl groups attached to the nitrogen atoms and a methylphenyl group attached to the hydrazine moiety. It is used in various scientific research applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide typically involves the reaction of 4-methylphenylhydrazine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
科学研究应用
N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Known for its use as a ligand in coordination chemistry and as a catalyst in polymerization reactions.
N,N’-Dimethylethylenediamine: Used as a chelating agent and in the preparation of metal complexes.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide is unique due to its specific combination of butyl and methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
88452-27-1 |
|---|---|
分子式 |
C25H44N4O2 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
1,1-dibutyl-3-(dibutylcarbamoylamino)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C25H44N4O2/c1-6-10-18-27(19-11-7-2)24(30)26-29(23-16-14-22(5)15-17-23)25(31)28(20-12-8-3)21-13-9-4/h14-17H,6-13,18-21H2,1-5H3,(H,26,30) |
InChI 键 |
JGSHCGNZMTUSAV-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=O)NN(C1=CC=C(C=C1)C)C(=O)N(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)
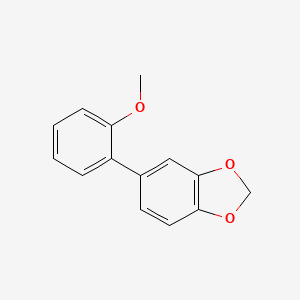
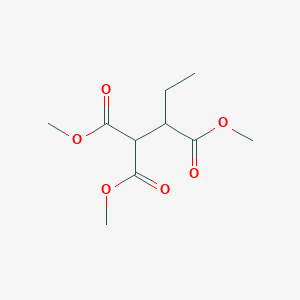



![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
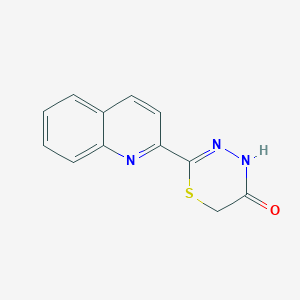
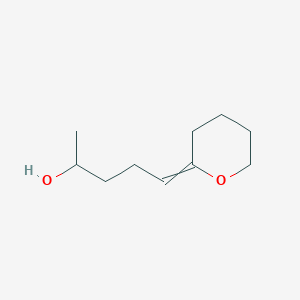
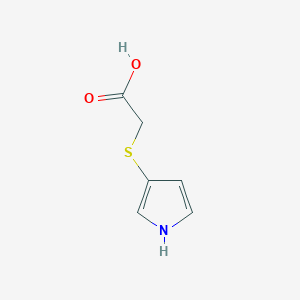
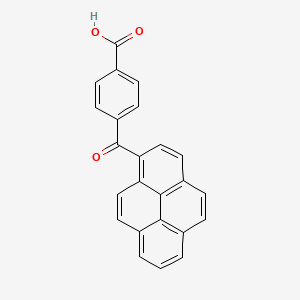
![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
